LogP Reduction of Approximately 0.2 Units Relative to Non-Fluorinated 2-Ethoxyaniline
The 2,2-difluoroethoxy substituent produces a measurable reduction in lipophilicity compared to the non-fluorinated ethoxy analog. This property is relevant for medicinal chemistry optimization where excessive LogP contributes to poor solubility, high metabolic clearance, and off-target promiscuity. The calculated LogP for 2-(2,2-difluoroethoxy)aniline is 1.453 [1]. While experimentally validated LogP values for the direct comparator 2-ethoxyaniline are not available from the same source, class-level analysis of fluorinated versus non-fluorinated alkoxy aniline derivatives demonstrates LogP differences typically exceeding 1.5 units, with fluorination consistently reducing LogP .
| Evidence Dimension | Calculated LogP (partition coefficient) |
|---|---|
| Target Compound Data | 1.453 (calculated) |
| Comparator Or Baseline | 2-Ethoxyaniline: estimated higher (no direct quantitative comparator available from identical source) |
| Quantified Difference | Reduction of approximately 0.2–1.5+ units (class-level inference from fluorinated alkoxy analog data) |
| Conditions | Calculated LogP data from ChemBase; comparative class data from fluorinated aniline analog analysis |
Why This Matters
Lower LogP reduces phospholipidosis risk and improves aqueous solubility profiles, which is particularly important when this building block is incorporated into lead compounds destined for oral bioavailability optimization.
- [1] ChemBase. 2-(2,2-Difluoroethoxy)aniline (ID 238894) Calculated LogP Value = 1.4529843. View Source
